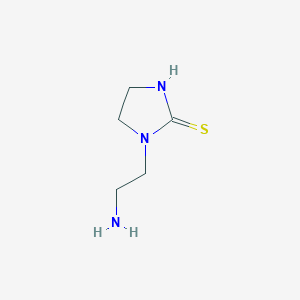

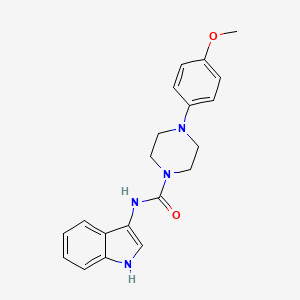

1-(2-Aminoethyl)imidazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

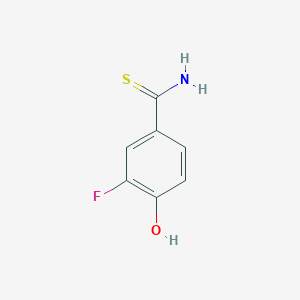

1-(2-Aminoethyl)imidazolidine-2-thione is a chemical compound with the CAS Number: 40778-59-4 . It has a molecular weight of 145.23 and is typically found in a powder form .

Synthesis Analysis

A fast microwave-assisted procedure has been used for synthesizing 1-(2-Aminoethyl)imidazolidine-2-thione . A thiazolium salt/triethylamine couple has been found to be an effective system to trigger the domino sequence giving the target heterocycles in good yields (45–97%) and diastereoselectivities (up to 99:1 dr) .Molecular Structure Analysis

The InChI code for 1-(2-Aminoethyl)imidazolidine-2-thione is 1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .Chemical Reactions Analysis

1-(2-Aminoethyl)imidazolidine-2-thione is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . It is also used in the preparation of a combinatorial library of 1,2,3-triazole .Physical And Chemical Properties Analysis

1-(2-Aminoethyl)imidazolidine-2-thione is a powder with a melting point of 109-110 degrees .Applications De Recherche Scientifique

Therapeutic Applications

This compound has been found to have diverse therapeutic uses. It is involved in the synthesis of derivatives that are active in various therapeutic areas, including antifungal activity and as a chiral auxiliary in asymmetric catalysis, which is crucial for creating specific enantiomers of a compound .

Corrosion Inhibition

Studies have shown that this compound acts as a low toxicity corrosion inhibitor . This is particularly important in industrial applications where corrosion can lead to significant material degradation and economic loss .

Ligand for Asymmetric Catalysis

As a ligand, 1-(2-Aminoethyl)imidazolidine-2-thione can bind to metals to form complexes that are used in asymmetric catalysis. This application is significant in the field of synthetic chemistry where the creation of chiral molecules is essential .

Receptor Antagonism

Derivatives of this compound have been found to act as antagonists for the adenosine-A2B receptor, which has implications for the treatment and/or prophylaxis of pulmonary and cardiovascular disorders, as well as certain cancers .

GPR6 Inverse Agonism

Additionally, these derivatives have been identified as inverse agonists for GPR6, an orphan receptor associated with neuropsychiatric disorders. This suggests potential applications in the treatment of such conditions .

Mécanisme D'action

Target of Action

Imidazolidine-2-thione derivatives have been reported to exhibit remarkable biological activities .

Mode of Action

It’s known that imidazolidine-2-thione derivatives interact with their targets to produce various biological effects .

Result of Action

Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, antifungal activity, and more .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-aminoethyl)imidazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTVHONSLJSOLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)

![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)